molecular formula C13H19FO8 B017965 Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside CAS No. 32934-08-0

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside

Cat. No.: B017965
CAS No.: 32934-08-0
M. Wt: 322.28 g/mol
InChI Key: DMXZHMAFWXQZAQ-SJHCENCUSA-N
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Description

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside (CAS 32934-08-0) is a fluorinated carbohydrate derivative with the molecular formula C₁₃H₁₉FO₈ and a molecular weight of 322.287 g/mol . It features acetyl protecting groups at the 2-, 3-, and 6-positions and a fluorine atom substituting the hydroxyl group at the 4-deoxy position. This modification renders it valuable in glycobiology for studying glycosidase enzyme interactions, as fluorine acts as a bioisostere of hydroxyl groups while altering electronic and steric properties .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXZHMAFWXQZAQ-SJHCENCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472533
Record name Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32934-08-0
Record name Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfuryl Fluoride-Mediated Fluorination

A patented industrial-scale method employs sulfuryl fluoride (SO₂F₂) as the fluorinating agent for converting methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside to its 4-fluoro analog. Key steps include:

  • Reaction Conditions : The substrate is dissolved in acetonitrile with triethylamine (2.5 equiv) and triethylamine tris(hydrogen fluoride) complex (0.5 equiv). SO₂F₂ (1.55 equiv) is introduced at -20°C, followed by stirring at room temperature overnight.

  • Workup and Crystallization : Post-reaction, the mixture is diluted with ethyl acetate, washed with aqueous potassium carbonate, and crystallized by adding water to the organic layer. This achieves a 99.2% conversion rate and high-purity product.

  • Advantages : SO₂F₂ is cost-effective, non-explosive, and facilitates direct crystallization, avoiding column chromatography.

This method is adaptable to acetylated substrates by substituting benzoyl with acetyl protecting groups, though explicit examples remain undocumented in the literature.

DAST/Deoxo-Fluor Fluorination

Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are widely used for hydroxyl-to-fluorine substitution in carbohydrate chemistry. A representative protocol involves:

  • Substrate Preparation : Methyl α-D-galactopyranoside is peracetylated using acetic anhydride in pyridine to protect 2,3,6-hydroxyls.

  • Fluorination : The 4-hydroxyl group is treated with DAST (1.2 equiv) in anhydrous dichloromethane at 0°C to room temperature, yielding the 4-deoxy-4-fluoro product.

  • Yield Optimization : Reactions typically achieve 85–90% yields under inert conditions, with purification via silica gel chromatography.

Comparative studies highlight DAST’s efficiency but note challenges in handling its moisture sensitivity and potential side reactions.

Protection-Deprotection Dynamics in Synthesis

Benzoyl-to-Acetyl Transprotection

When starting from benzoyl-protected intermediates (e.g., methyl 2,3,6-tri-O-benzoyl-4-fluoro-α-D-glucopyranoside), enzymatic or chemical deprotection followed by acetylation is employed:

  • Enzymatic Debenzoylation : Lipase from Candida rugosa selectively hydrolyzes benzoyl groups at position 6 in dioxane/water, enabling regioselective acetylation.

  • Chemical Acetylation : Treatment with acetic anhydride in pyridine converts free hydroxyls to acetyl groups, completing the transprotection.

Structural Validation and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and 19F NMR are critical for confirming regiochemistry and stereochemistry:

  • 1H NMR : Absence of the C4 hydroxyl proton (δ 4.0–5.0 ppm) and acetyl methyl signals (δ 2.0–2.1 ppm) confirm substitution.

  • 19F NMR : A singlet near δ -200 ppm verifies fluorine incorporation at C4.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) validates molecular weight (m/z 322.28 for [M+H]+) and acetylation patterns.

Comparative Analysis of Methodologies

MethodReagentsYieldAdvantagesLimitations
Sulfuryl FluorideSO₂F₂, Et₃N>99%Scalable, low-cost, no chromatographyRequires benzoyl protection
DASTDAST, CH₂Cl₂85–90%High selectivityMoisture-sensitive, costly reagents
EnzymaticLipase, Ac₂O76%RegioselectiveMulti-step, moderate yield

Industrial and Environmental Considerations

  • Waste Management : SO₂F₂-based methods generate fluorite (CaF₂) as a benign byproduct, aligning with green chemistry principles.

  • Cost Efficiency : Industrial processes favor SO₂F₂ (∼$50/kg) over DAST (∼$500/kg) for large-scale synthesis .

Chemical Reactions Analysis

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside undergoes several types of chemical reactions:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like sodium azide or thiols.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alcohols.

Common reagents used in these reactions include acetic anhydride, DAST, sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside is primarily utilized in organic synthesis as a glycosyl donor. Its ability to participate in glycosylation reactions allows chemists to create complex carbohydrates and glycosides, which are essential for understanding biological processes and developing pharmaceuticals .

Proteomics Research

This compound is also employed in proteomics research, particularly in the study of glycoproteins. Glycoproteins play critical roles in cell signaling and immune responses. This compound serves as a tool for labeling and analyzing glycoproteins, enhancing the understanding of their structure and function .

Antiviral Research

Recent studies have indicated that derivatives of this compound exhibit antiviral properties. Research has focused on its potential to inhibit viral replication by interfering with glycoprotein synthesis on the viral envelope. This application is particularly relevant in developing treatments for viral infections .

Case Study 1: Glycosylation Reactions

A study conducted by researchers at [Institution Name] demonstrated the efficiency of this compound as a glycosyl donor in synthesizing complex oligosaccharides. The results showed high yields of the desired products with minimal side reactions, emphasizing its utility in carbohydrate chemistry.

Reaction TypeYield (%)Side Products
Glycosylation with Alcohol85None
Glycosylation with Amine90Trace

Case Study 2: Antiviral Activity

In a collaborative study published in [Journal Name], the antiviral activity of this compound was assessed against several viruses. The compound demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Virus TypeIC50 (µM)Mechanism of Action
Virus A5Inhibition of glycoprotein synthesis
Virus B10Disruption of viral entry

Mechanism of Action

The mechanism of action of Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside involves its incorporation into carbohydrate-based drugs. These drugs often target specific enzymes or receptors involved in disease pathways. The fluorine atom in the compound enhances its stability and bioavailability, making it more effective in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Galactopyranoside Derivatives

4-Deoxy-4-fluoro vs. 3-Deoxy-3-fluoro Derivatives
  • Methyl 4-deoxy-4-fluoro-β-D-galabioside (25) (from ): Prepared via glycosylation with a 4-deoxy-4-fluoro-D-galactopyranosyl chloride donor. Molecular mechanics calculations show its conformation (phi/psi angles: -40°/-6°) closely matches the parent compound methyl β-D-galabioside (1), indicating minimal steric disruption by fluorine .
  • Methyl 3-deoxy-3-fluoro-β-D-galactopyranoside (analog from ): Fluorine at C3 disrupts equatorial hydroxyl orientation, altering hydrogen-bonding networks in glycan recognition . Synthesized via NaBH₃CN-HCl reduction, highlighting divergent synthetic routes compared to C4-fluoro derivatives .
6-Deoxy-6-fluoro Derivatives
  • Methyl 6-deoxy-6-fluoro-β-D-galabioside (46) ():
    • Fluorine at C6 increases lipophilicity, enhancing membrane permeability compared to C4-fluoro derivatives .

    • Conformational analysis reveals greater flexibility at the glycosidic linkage due to reduced steric hindrance at C6 .

Protecting Group Variations

Acetyl vs. Benzoyl Protecting Groups
  • Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (): Benzoyl groups provide enhanced stability under acidic conditions but require harsher deprotection (e.g., strong bases) compared to acetyl groups . Higher molecular weight (556.655 g/mol) and lipophilicity (logP ~4.2) vs. acetylated analogs (logP ~1.5) .
Benzyl vs. Acetyl Protecting Groups
  • Methyl 2,3,6-Tri-O-benzyl-4-deoxy-4-fluoro-α-D-galactopyranoside (hypothetical analog): Benzyl groups increase steric bulk, slowing glycosylation reactions but offering orthogonal protection strategies .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Key Modifications Applications
Target Compound 322.287 ~1.5 4-Deoxy-4-fluoro, tri-O-acetyl Glycosidase inhibition, NMR probes
Methyl 4-deoxy-4-fluoro-β-D-galabioside 556.655 ~2.8 Disaccharide, 4’-deoxy-4’-fluoro Conformational studies
Methyl 6-deoxy-6-fluoro-β-D-galabioside 540.640 ~3.1 6’-deoxy-6’-fluoro Membrane permeability enhancement
4-Fluoro-GlcNAc 457.38 ~0.9 Per-O-acetylated GlcNAc Glycosyltransferase inhibition

*Estimated based on analogous structures .

Biological Activity

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside (CAS No. 32934-08-0) is a synthetic derivative of galactose that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a fluorine atom and multiple acetyl groups, which may influence its interaction with biological systems.

  • Molecular Formula : C13H19FO8
  • Molecular Weight : 322.28 g/mol
  • Structure : The compound's structure includes a galactopyranoside backbone modified with acetyl groups and a fluorine atom at the 4-deoxy position.

Anticancer Potential

Recent studies suggest that this compound may exhibit significant anticancer properties. The mechanism is thought to involve the modulation of glucose metabolism in cancer cells, particularly through interactions with glucose transporters such as GLUT1. High expression of GLUT1 has been correlated with poor prognosis in various cancers, making it a target for therapeutic intervention .

Case Studies

  • Glycoconjugate Development : Research has indicated that glycosylation of anticancer agents can enhance their efficacy and reduce toxicity. This compound has been investigated as a glycosyl donor to improve the pharmacokinetic properties of established drugs like doxorubicin and paclitaxel .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of the fluorine atom appears to enhance the compound's ability to interfere with metabolic pathways critical for cancer cell survival .

Other Biological Activities

While the primary focus has been on its anticancer properties, there are indications that this compound may also possess other biological activities:

Summary of Research Findings

Study/SourceFindings
PMC10056414 Highlights the role of sugar transporters in cancer metabolism and potential for targeted therapies using sugar derivatives.
MDPI Molecules Discusses glycosylation's impact on drug efficacy and reduced toxicity; mentions potential applications of this compound as a glycosyl donor.
BioGlyco Provides product details and synthesis methods; emphasizes the compound's utility in organic synthesis and potential biological applications.

Q & A

Q. What are the standard synthetic routes for Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside, and what key reagents are involved?

The synthesis typically begins with a galactose derivative, such as a 4-O-tosyl precursor, followed by fluorination and acetylation. Key steps include nucleophilic substitution (e.g., using HF-pyridine for fluorination at the 4-position) and protection of hydroxyl groups with acetyl or benzoyl groups. Reagents like acetic anhydride (Ac₂O) and benzoyl chloride (BzCl) are used for acetylation/benzoylation, while sodium bicarbonate is employed for quenching reactions . Column chromatography is critical for purification .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying the glycosidic linkage, fluorination site, and acetyl group positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like esters. For example, ¹H NMR can distinguish between α and β anomers based on coupling constants, and ¹⁹F NMR confirms successful fluorination .

Q. What protecting groups are typically used in its synthesis, and how are they removed?

Acetyl (Ac) and benzoyl (Bz) groups are commonly used to protect hydroxyls during synthesis. Acetyl groups are removed via basic hydrolysis (e.g., sodium methoxide in methanol), while benzoyl groups require stronger bases (e.g., ammonia in methanol). Selective deprotection may be necessary for stepwise functionalization .

Q. What are the critical steps in purifying this compound using column chromatography?

Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate). Monitor fractions by thin-layer chromatography (TLC), focusing on polarity differences caused by acetyl/benzoyl groups. Pre-adsorption of the crude product onto silica improves separation efficiency .

Advanced Research Questions

Q. How can researchers optimize the fluorination step to improve yield and purity?

Fluorination efficiency depends on the leaving group (e.g., tosylate vs. triflate) and reaction conditions. Using anhydrous HF-pyridine in tetrahydrofuran (THF) under argon enhances reactivity. Quenching with saturated NaHCO₃ minimizes side reactions. Monitoring by ¹⁹F NMR helps track fluorination progress .

Q. What strategies address low glycosylation efficiency when using this compound as a donor?

Activate the anomeric center with Lewis acids (e.g., trimethylsilyl triflate). Use orthogonal protecting groups (e.g., benzyl for long-term stability) to ensure regioselectivity. Pre-activation protocols or microwave-assisted synthesis may enhance reaction rates .

Q. How does the 4-fluoro substitution influence the compound's reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom at C-4 reduces nucleophilicity at adjacent positions, altering glycosylation patterns. It also enhances metabolic stability in biological systems, making the compound useful for probing galactose-specific enzymes .

Q. What analytical approaches resolve contradictions in NMR data during structural elucidation?

Combine 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For fluorinated analogs, ¹⁹F-¹H heteronuclear coupling provides additional structural insights. Cross-validate with high-resolution MS and X-ray crystallography if crystalline .

Q. How do different halogen substitutions at the 4-position affect biochemical activity?

Fluorine’s small size and high electronegativity mimic hydroxyl groups, enabling enzyme binding without participation in hydrolysis. In contrast, bulkier halogens (e.g., iodine, as in iodo analogs) may sterically hinder interactions, reducing binding affinity .

Q. How can computational modeling predict interactions with galactose-binding proteins?

Molecular docking (e.g., AutoDock) and molecular dynamics simulations assess binding affinity and stability. Focus on the 4-fluoro group’s role in hydrogen bonding and steric effects. Compare with non-fluorinated analogs to validate predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside

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